molecular formula C9H15N5O B1677147 Minoxidil

Minoxidil

Cat. No.: B1677147
M. Wt: 209.25 g/mol
InChI Key: ZIMGGGWCDYVHOY-UHFFFAOYSA-N
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Description

Minoxidil is a medication primarily used for the treatment of high blood pressure and pattern hair loss. It is an antihypertensive and a vasodilator. Initially developed in the 1970s as a potent peripheral vasodilator agent for the treatment of severe refractory hypertension, it was later discovered to have the side effect of promoting hair growth .

Mechanism of Action

Target of Action

Minoxidil primarily targets human dermal papillary cells (DPCs) or hair cells . These cells play a crucial role in the regulation of hair follicle development and cycling . This compound also targets potassium channels , specifically the ATP-sensitive potassium (KATP) channels .

Mode of Action

This compound promotes the survival of DPCs by activating both extracellular signal-regulated kinase (ERK) and Akt . It prevents cell death by increasing the ratio of BCl-2/Bax . This compound is also known to open KATP channels, which is thought to be a key part of its stimulatory effect on hair growth .

Biochemical Pathways

This compound acts through multiple pathways. As a vasodilator , it reduces peripheral resistance and produces a fall in blood pressure . It also acts as an anti-inflammatory agent , reducing inflammation that can contribute to hair loss . This compound is an inducer of the Wnt/β-catenin signaling pathway , which plays a crucial role in hair follicle development and cycling . Additionally, it acts as an antiandrogen , countering the effects of male hormones that can contribute to hair loss .

Pharmacokinetics

Approximately 1.4% of topical this compound is absorbed through the skin . This compound is a prodrug that is metabolized by follicular sulfotransferase to its active form, This compound sulfate . Those with higher sulfotransferase activity may respond better to this compound treatment than patients with lower sulfotransferase activity .

Result of Action

This compound stimulates hair growth by shortening the telogen phase and causing premature entry of resting hair follicles into the anagen phase . It also increases hair follicle size . In addition, this compound stimulates cell proliferation, inhibits collagen synthesis, and stimulates the synthesis of vascular endothelial growth factor and prostaglandins .

Biochemical Analysis

Biochemical Properties

Minoxidil interacts with various enzymes and proteins in the body. It is a prodrug that is converted by sulfation via the sulfotransferase enzyme SULT1A1 to its active form, this compound sulfate . The effect of this compound is mediated by adenosine, which triggers intracellular signal transduction via both adenosine A1 receptors and two sub-types of adenosine A2 receptors (A 2A and A 2B receptors) .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax . It also stimulates the production of vascular endothelial growth factor, prostaglandin synthesis, and leukotriene B4 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an adenosine 5’-triphosphate-sensitive potassium channel opener, causing hyperpolarization of cell membranes . Theoretically, by widening blood vessels and opening potassium channels, it allows more oxygen, blood, and nutrients to the follicles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known that this compound must be used indefinitely for continued support of existing hair follicles and the maintenance of any experienced hair regrowth . Increased shedding at the beginning of the treatment is temporary and indicates a synchronized shifting of intermediate hairs from a late anagen or early telogen to a new anagen .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in experimental animals, this compound caused several kinds of myocardial lesions as well as other adverse cardiac effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolised in the liver predominantly by conjugation with glucuronic acid . The drug and its metabolites are minimally protein bound, and are readily excreted from the kidneys or dialysed across the membranes used for haemodialysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In the context of intestinal absorption, this compound’s permeability mechanisms have been evaluated with special emphasis on paracellular transport . In rat intestinal perfusion studies, and across Caco-2 monolayers, tight junction modifiers significantly affected this compound permeability .

Subcellular Localization

It is known that this compound does not cross the blood-brain barrier, and a person’s kidneys filter 95% of this drug within 4 days .

Preparation Methods

Synthetic Routes and Reaction Conditions: Minoxidil is synthesized from barbituric acid. The reaction of barbituric acid with phosphorus oxychloride gives 2,4,6-trichloropyrimidine. Upon reaction with ammonium, this turns into 2,4-diamino-6-chloropyrimidine. The 2,4-diamino-6-chloropyrimidine is then reacted with piperidine to form this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by mixing 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine for carrying out a nitrogen oxidation reaction . The solvent system consisting of propylene glycol, water, and ethanol is often used to deliver this compound topically .

Chemical Reactions Analysis

Types of Reactions: Minoxidil undergoes several types of chemical reactions, including oxidation and substitution reactions. For instance, oxidation of this compound with 3-chloroperbenzoic acid gives 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide .

Common Reagents and Conditions:

    Oxidation: 3-chloroperbenzoic acid

    Substitution: Piperidine

Major Products Formed:

  • 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide
  • This compound

Scientific Research Applications

Minoxidil has a wide range of scientific research applications:

Comparison with Similar Compounds

    Finasteride: Another medication used to treat hair loss, but it works by inhibiting the conversion of testosterone to dihydrotestosterone.

    Aminexil: Similar to minoxidil, it is used in hair loss treatments but operates by preventing the hardening of hair follicles.

    Redensyl: A newer compound that stimulates hair follicle stem cells.

Uniqueness of this compound: this compound is unique in its dual role as both an antihypertensive agent and a hair growth promoter. Unlike finasteride, which works hormonally, this compound works by directly affecting the hair follicles and blood vessels .

Properties

IUPAC Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGGGWCDYVHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040685
Record name Minoxidil
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Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5.
Record name SID46500395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Minoxidil
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Mechanism of Action

Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects.
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Color/Form

Crystals from methanol-acetonitrile, White to off-white, crystalline powder

CAS No.

38304-91-5
Record name Minoxidil
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Melting Point

248 °C
Record name Minoxidil
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Synthesis routes and methods I

Procedure details

76 g (0.2 mole) of 6-acetamido-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine are added to 760 ml of anhydrous piperidine at a temperature of 0° to 5° C. while stirring. The mixture is stirred at the same temperature for additional 2 hours, then let to warm to room temperature and stirred for additional 24 hours. The piperidine is distilled off under reduced pressure, 500 ml of water are added to the residue, then the mixture is left to stand in the refrigerator overnight. The precipitate is filtered, washed with water and filtered by strong suction. The filter cake is washed by suspending it 3 times with 50 ml of ether each and dried to give the aimed product in a yield of 23.0 g (55%).
Name
6-acetamido-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.02 g (10 mmoles) of 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine are added to 8 ml of piperidine at room temperature while stirring. The mixture is stirred at room temperature for 2 hours, then piperidine is evaporated under reduced pressure. The residue is taken up in a mixture containing 20 ml of ethanol and 10 ml of 1N aqueous sodium hydroxide solution and refluxed for 30 minutes, then evaporated under reduced pressure. The residue is taken up in 20 ml of water, the crystals are filtered, washed with water and dried to give 1.74 g (86% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

1.01 g (5 mmoles) of 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine are added under stirring to a mixture containing 10 ml of ethanol and 3 ml of piperidine. The mixture is refluxed while stirring for 30 minutes, then 5 ml of 1N aqueous sodium hydroxide solution are added and the boiling is continued for additional 30 minutes. Thereafter, the mixture is evaporated under reduced pressure and the residue is mixed with 10 ml of water. The crystalline precipitate is filtered, washed with water and dried to give the aimed compound in a yield of 0.85 g (82%), m.p.: 262°-266° C.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

0 5 g (2 mmoles) of 6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine prepared as described in Example 6 is dissolved in a mixture containing 10 ml of ethanol and 4 ml of 1N sodium hydroxide solution, the mixture is refluxed for 30 minutes, then evaporated under reduced pressure. After taking up the residue in 10 ml of water, the crystals are filtered, washed with water and dried to give the aimed compound in a yield of 0.35 g (85%), which shows no melting point depression when mixed with the product of Example 1.
[Compound]
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

0.3 g (0.88 mmole) of 1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine is added to a solution containing 10 ml of chloroform and 2 ml of piperidine while stirring. The mixture is refluxed under stirring for 30 minutes, then evaporated under reduced pressure. To the residue, 5 ml of ethanol and 1 ml of 1N aqueous sodium hydroxide solution are added. The mixture is set aside at room temperature for one hour, then evaporated under reduced pressure. The residue is triturated with 10 ml of water, the crystals are filtered, washed with water and dried to give 0.14 g (75% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Name
1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of minoxidil in promoting hair growth?

A1: While the precise mechanism remains elusive, this compound appears to exert its effects through multiple pathways. Research suggests that this compound may act as a potassium channel opener, influencing cellular processes related to hair growth [ [], [] ]. It may also stimulate the release of growth factors from adipose-derived stem cells, further contributing to hair follicle stimulation [ [] ].

Q2: Does this compound interact with the androgen receptor pathway, which is implicated in androgenetic alopecia?

A2: Yes, emerging evidence suggests that this compound may indeed influence the androgen receptor (AR) pathway. Studies have demonstrated that this compound can suppress AR transcriptional activity, reduce the expression of AR target genes, and hinder the growth of AR-positive cells [ [], [] ].

Q3: Are there other enzymatic pathways that this compound may affect?

A3: Recent research points to potential interactions with enzymes involved in steroid hormone synthesis. This compound has been shown to suppress the expression of steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and enhance the activity of aromatase (CYP19A1). These actions could modulate the balance of androgens and estrogens, potentially influencing hair growth [ [] ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol.

Q5: Are there specific spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be employed to elucidate the structural features of this compound.

Q6: What are the challenges associated with topical this compound formulations?

A6: Conventional topical formulations often rely on propylene glycol, alcohol, and water as vehicles [ [] ]. These ingredients can contribute to adverse effects like scalp dryness, irritation, and allergic contact dermatitis [ [], [], [] ].

Q7: Have alternative delivery systems been explored to overcome these limitations?

A7: Yes, researchers have investigated various approaches to enhance this compound delivery. These include:

  • Nanoemulsions: Incorporating this compound into nanoemulsions with penetration enhancers like oleic acid or eucalyptol has shown promise in improving skin permeation and follicular targeting [ [] ].
  • Niosomes: Niosomal formulations of this compound have demonstrated superior efficacy compared to conventional solutions in clinical trials, potentially due to enhanced skin penetration and reduced side effects [ [] ].
  • Polymeric Nanoparticles: Encapsulating this compound within poly(lactide-co-glycolide) nanoparticles has been shown to prolong drug release and enhance delivery to hair follicles in animal models [ [] ].

Q8: How is this compound metabolized in the body?

A8: this compound is a prodrug that requires conversion to its active form, this compound sulfate, by sulfotransferase enzymes [ [], [], [] ].

Q9: Does the activity of sulfotransferase enzymes influence the efficacy of this compound treatment?

A9: Yes, individual variations in sulfotransferase enzyme activity contribute to the variable response observed with this compound therapy [ [], [] ].

Q10: Has the long-term stability of sulfotransferase enzyme activity during this compound treatment been investigated?

A10: Research suggests that the expression of the sulfotransferase enzymatic system remains relatively stable over the course of topical this compound treatment [ [] ].

Q11: Have any biomarkers been explored to predict response to this compound treatment?

A11: Laser Doppler velocimetry, a non-invasive technique to measure scalp blood perfusion, has shown potential as a predictor of topical this compound response. It may serve as a surrogate marker for sulfotransferase enzyme activity [ [] ].

Q12: Are there any known systemic side effects associated with topical this compound use?

A12: While generally considered safe for topical use, rare cases of systemic side effects like paresthesia (abnormal sensation, like tingling or prickling) have been reported, potentially due to increased absorption [ [] ].

Q13: Are there any potential alternatives or substitutes for this compound in treating hair loss?

A13: Research into alternative therapies for hair loss is ongoing. Some avenues being explored include:

  • Botanical 5-alpha reductase inhibitors: Plant-derived compounds that inhibit the conversion of testosterone to dihydrotestosterone, a hormone implicated in hair loss, have shown some promise in treating female pattern hair loss [ [] ].
  • Low-level light therapy (LLLT): LLLT has emerged as a potential non-invasive treatment option for androgenetic alopecia, with studies suggesting comparable efficacy to this compound in some cases [ [], [] ].

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